molecular formula C10H9BrN2 B11873734 (7-Bromoisoquinolin-3-yl)methanamine

(7-Bromoisoquinolin-3-yl)methanamine

Cat. No.: B11873734
M. Wt: 237.10 g/mol
InChI Key: CFBUDWWBRYBMBF-UHFFFAOYSA-N
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Description

(7-Bromoisoquinolin-3-yl)methanamine is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an amine group at the 3rd position of the isoquinoline ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoisoquinolin-3-yl)methanamine typically involves the bromination of isoquinoline followed by the introduction of the methanamine group. One common method includes:

    Bromination: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 7th position.

    Amination: The brominated isoquinoline is then reacted with a suitable amine source, such as methanamine, under conditions that facilitate the substitution of the bromine atom with the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(7-Bromoisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

(7-Bromoisoquinolin-3-yl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Bromoisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of the bromine atom and the amine group allows it to bind to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromoisoquinolin-3-yl)methanamine: Similar structure but with the bromine atom at the 6th position.

    (7-Chloroisoquinolin-3-yl)methanamine: Chlorine atom instead of bromine at the 7th position.

    (7-Iodoisoquinolin-3-yl)methanamine: Iodine atom instead of bromine at the 7th position.

Uniqueness

(7-Bromoisoquinolin-3-yl)methanamine is unique due to the specific positioning of the bromine atom and the amine group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(7-bromoisoquinolin-3-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5,12H2

InChI Key

CFBUDWWBRYBMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CN)Br

Origin of Product

United States

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